

An In-depth Technical Guide to 5-(4-Fluorophenyl)valeric Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(4-Fluorophenyl)valeric acid

Cat. No.: B1349314

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **5-(4-Fluorophenyl)valeric acid**. The information is curated for professionals in the fields of chemical research and drug development, with a focus on quantitative data, experimental methodologies, and conceptual frameworks.

Core Chemical and Physical Properties

5-(4-Fluorophenyl)valeric acid, also known as 5-(4-fluorophenyl)pentanoic acid, is a carboxylic acid derivative containing a fluorophenyl group.^[1] Its chemical structure consists of a five-carbon valeric acid chain where the terminal carbon is attached to a para-substituted fluorophenyl ring.^[1] This compound is typically a white to light yellow crystalline powder.^{[1][2]}

The following table summarizes the key physicochemical properties of **5-(4-Fluorophenyl)valeric acid**.

Property	Value	Source(s)
CAS Number	24484-22-8	[2] [3] [4] [5]
Molecular Formula	C ₁₁ H ₁₃ FO ₂	[1] [2] [4] [5]
Molecular Weight	196.22 g/mol	[1] [2] [3] [4] [5] [6]
Melting Point	75-79 °C	[2] [3] [4] [6]
Boiling Point	335.6 ± 25.0 °C (Predicted)	[2]
Density	1.150 ± 0.06 g/cm ³ (Predicted)	[2]
Flash Point	113 °C (235.4 °F) - closed cup	[2] [3]
pKa	4.74 ± 0.10 (Predicted)	[2]
Form	Solid / Powder	[2] [3]

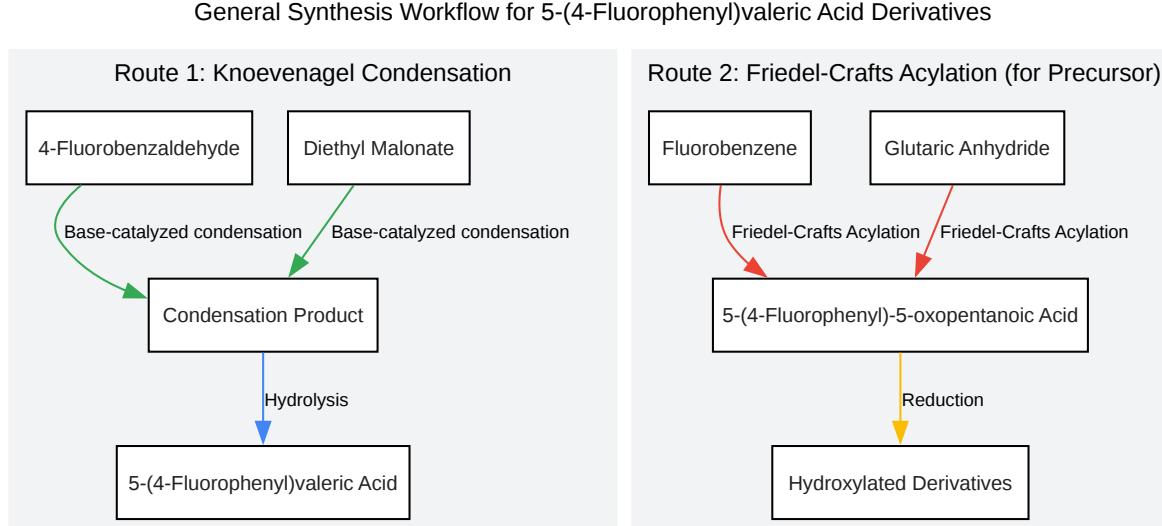
Synthesis Methodologies

Several synthetic routes for **5-(4-Fluorophenyl)valeric acid** and its derivatives have been described in the literature. These methods provide pathways for researchers to obtain the compound for further study.

Experimental Protocols

1. Knoevenagel Condensation Route:[\[1\]](#) This method involves the condensation of 4-fluorobenzaldehyde with diethyl malonate, followed by hydrolysis to yield the final product. While a detailed, step-by-step protocol is not available in the provided results, the general procedure is as follows:

- Step 1: Condensation. 4-fluorobenzaldehyde and diethyl malonate are reacted in the presence of a base.
- Step 2: Hydrolysis. The intermediate product from the condensation reaction is hydrolyzed, typically under acidic or basic conditions, to yield **5-(4-Fluorophenyl)valeric acid**.


2. Alkylation of 4-Fluorophenylacetonitrile:[\[1\]](#) An alternative synthesis involves the alkylation of 4-fluorophenylacetonitrile with 1,3-dibromopropane, followed by hydrolysis.

- Step 1: Alkylation. 4-fluorophenylacetonitrile is reacted with 1,3-dibromopropane in the presence of a suitable base to form the alkylated nitrile intermediate.
- Step 2: Hydrolysis. The resulting nitrile is then hydrolyzed to the carboxylic acid.

3. Friedel-Crafts Acylation:[7] A method for synthesizing a related precursor, 5-(4-fluorophenyl)-5-oxopentanoic acid, involves the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride. This intermediate can then be reduced to form a hydroxylated version of the target molecule.[7]

- Step 1: Acylation. Fluorobenzene is reacted with glutaric anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) at a controlled temperature, typically between -20 °C and 20 °C for 3 to 6 hours.[7]
- Step 2: Purification. The resulting mixture is purified to obtain the pure 5-(4-fluorophenyl)-5-oxopentanoic acid product.[7]

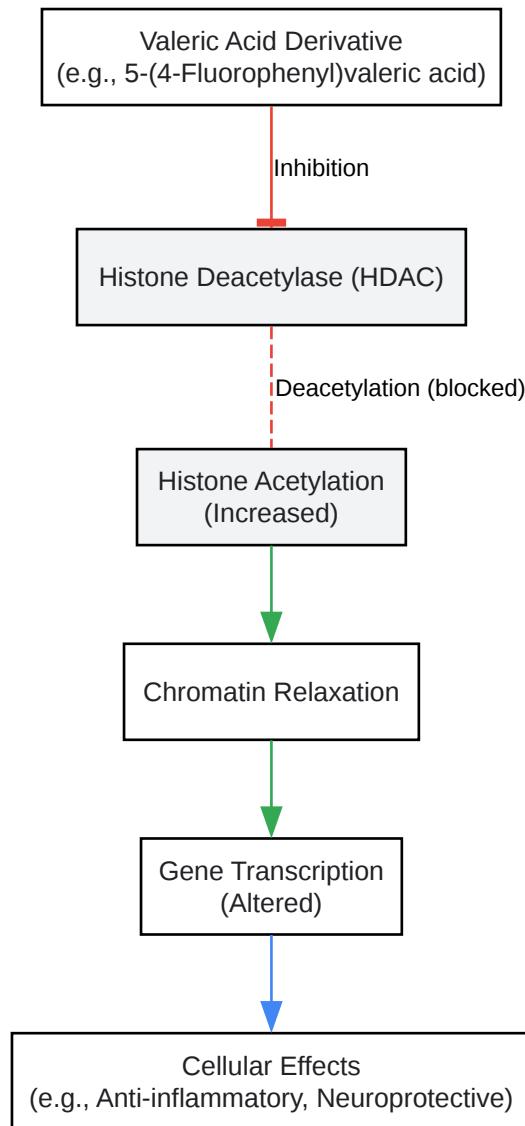
Below is a diagram illustrating a generalized workflow for the synthesis of **5-(4-Fluorophenyl)valeric acid** and its precursors.

[Click to download full resolution via product page](#)

A simplified diagram of synthetic routes.

Potential Biological Activity and Applications

While specific research applications for **5-(4-Fluorophenyl)valeric acid** are not extensively documented, its structural similarity to other biologically active molecules suggests several areas of interest for drug development professionals.^[1] The presence of both a carboxylic acid group and an aromatic ring makes it a versatile intermediate for organic synthesis.^[1]


Valeric acid, the parent compound, and its derivatives are known to possess a range of biological activities. They are short-chain fatty acids that can act as histone deacetylase (HDAC) inhibitors.^{[8][9]} This mechanism is implicated in various cellular processes, and HDAC inhibitors are investigated for anti-cancer, anti-inflammatory, and neuroprotective effects.^{[8][9]} ^[10] Valeric acid has been studied for its potential to protect dopaminergic neurons by suppressing oxidative stress and neuroinflammation.^[10]

The potential applications for **5-(4-Fluorophenyl)valeric acid** could include:

- Intermediate in Organic Synthesis: For the creation of more complex molecules.^[1]
- Ligand Design: The carboxylic acid group can coordinate with metal ions, making it a candidate for designing ligands for catalysis or medicinal chemistry.^[1]
- Bioconjugation: The combination of a hydrophobic aromatic ring and a hydrophilic carboxylic acid group allows for potential use in linking molecules to biological entities.^[1]

The diagram below illustrates the potential mechanism of action for valeric acid derivatives as HDAC inhibitors.

Conceptual Pathway for Valeric Acid Derivatives as HDAC Inhibitors

[Click to download full resolution via product page](#)

Potential mechanism of valeric acid derivatives.

Safety and Handling

5-(4-Fluorophenyl)valeric acid is classified as an irritant.[\[2\]](#)[\[6\]](#) Safety precautions should be observed when handling this chemical.

- Hazard Codes: Xi (Irritant)[\[2\]](#)

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
- Personal Protective Equipment (PPE): Dust mask (type N95), eyeshields, and gloves are recommended.[3]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 5-(4-Fluorophenyl)valeric acid | 24484-22-8 [smolecule.com]
- 2. 5-(4-FLUOROPHENYL)VALERIC ACID CAS#: 24484-22-8 [amp.chemicalbook.com]
- 3. 5-(4-氟苯基)戊酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-(4-FLUOROPHENYL)VALERIC ACID | 24484-22-8 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 7. CN111138276A - Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate - Google Patents [patents.google.com]
- 8. Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Valeric Acid Protects Dopaminergic Neurons by Suppressing Oxidative Stress, Neuroinflammation and Modulating Autophagy Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-(4-Fluorophenyl)valeric Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1349314#5-4-fluorophenyl-valeric-acid-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com